molecular formula C9H9ClN2O3 B2554545 7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride CAS No. 2193058-80-7

7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Cat. No.: B2554545
CAS No.: 2193058-80-7
M. Wt: 228.63
InChI Key: BOAPBJNRQVWWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a methoxy group at the 7th position and a carboxylic acid group at the 8th position, forming a hydrochloride salt. This compound is known for its applications in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the methoxy and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and providing therapeutic benefits .

Comparison with Similar Compounds

  • 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
  • 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate

Comparison: While these compounds share a similar imidazo[1,2-a]pyridine core, their functional groups and positions differ, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

7-methoxyimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3.ClH/c1-14-6-2-4-11-5-3-10-8(11)7(6)9(12)13;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAPBJNRQVWWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CN2C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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